1,3,5-Heptatriene

Description

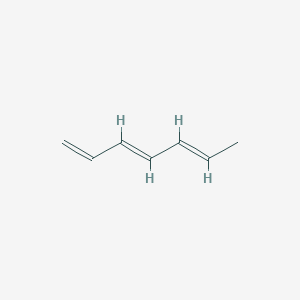

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E)-hepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKZHEQYENVSMH-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015939 | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17679-93-5 | |

| Record name | 1,3,5-Heptatriene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Heptatriene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 1,3,5-Heptatriene. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Chemical Structure and Isomerism

This compound is an acyclic hydrocarbon classified as an alkatriene, containing three carbon-carbon double bonds.[1] Its molecular formula is C₇H₁₀, with a molecular weight of approximately 94.15 g/mol .[2][3] The conjugated system of double bonds is a key feature, influencing its chemical reactivity and spectroscopic properties.

The presence of multiple double bonds allows for several geometric isomers. The most common and stable isomer is the (3E,5E)- or trans,trans-1,3,5-Heptatriene. Other isomers include (E,Z) and (Z,Z) configurations.

Caption: Geometric isomers of this compound.

Tabulated Physicochemical Properties

The following tables summarize key quantitative data for this compound and its isomers.

Table 1: General and Physical Properties

| Property | (E,E)-1,3,5-Heptatriene | (E,Z)-1,3,5-Heptatriene | General this compound |

| CAS Number | 17679-93-5[4] | 24587-25-5 | 2196-23-8[2] |

| Molecular Formula | C₇H₁₀[4] | C₇H₁₀ | C₇H₁₀[2] |

| Molecular Weight ( g/mol ) | 94.1543[4] | 94.1543 | 94.15[2] |

| Boiling Point (°C) | 113.5 at 760 mmHg[5] | Not available | Not available |

| Density (g/cm³) | 0.764[6] | Not available | 0.744[5] |

| Refractive Index | 1.516[6] | Not available | 1.455[5] |

| Flash Point (°C) | 4.8[5] | Not available | Not available |

| Vapor Pressure (mmHg at 25°C) | Not available | Not available | 24.5[5] |

Table 2: Computed and Thermodynamic Properties

| Property | Value | Isomer |

| XLogP3 | 3[5] | General |

| Hydrogen Bond Donor Count | 0[5] | General |

| Hydrogen Bond Acceptor Count | 0[5] | General |

| Rotatable Bond Count | 2[5] | General |

| Exact Mass | 94.078250319[3][5] | (E,E) |

| Complexity | 86.2[3][5] | (E,E) |

| Enthalpy of Reaction (ΔrH°) | -3.5 ± 0.2 kJ/mol (for (E,Z) to (E,E) isomerization)[7] | Gas Phase |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the vinylic region (δ 5-7 ppm) due to the protons on the double bonds. The terminal methyl group would appear further upfield. The coupling constants would be indicative of the stereochemistry of the double bonds.

-

¹³C NMR: The carbon NMR spectrum for (E,E)-1,3,5-Heptatriene is available and provides key information about the carbon skeleton.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the vinyl and methyl groups, as well as C=C stretching vibrations of the conjugated system.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E,E)-1,3,5-Heptatriene shows a molecular ion peak (M⁺) at m/z 94.[3] The fragmentation pattern would be characteristic of a conjugated polyene.

Chemical Reactivity and Potential Applications

The conjugated triene system in this compound makes it susceptible to various chemical reactions, including:

-

Electrophilic Addition: It can undergo addition reactions with electrophiles like halogens.[9]

-

Cycloaddition Reactions: Similar to 1,3,5-hexatriene, it can participate in pericyclic reactions such as Diels-Alder and electrocyclic reactions, which are governed by the Woodward-Hoffmann rules.[10]

-

Polymerization: The presence of multiple double bonds makes it a potential monomer for polymerization reactions.

Due to its conjugated structure, this compound and its derivatives are of interest in materials science and as building blocks in organic synthesis.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

References

- 1. Human Metabolome Database: Showing metabocard for (3E,5Z)-1,3,5-Heptatriene (HMDB0061889) [hmdb.ca]

- 2. This compound (CAS 2196-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound, (E,E)- | C7H10 | CID 5367390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (E,E)- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. trans,trans-1,3,5-heptatriene [stenutz.eu]

- 7. This compound, (E,E)- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Predict the products of the following reactions. (f) hexa-1,3,5-t... | Study Prep in Pearson+ [pearson.com]

- 10. fiveable.me [fiveable.me]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of (E,E)-1,3,5-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E,E)-1,3,5-heptatriene, a conjugated polyene of interest in various fields of chemical research. This document details a robust synthetic protocol via the Horner-Wadsworth-Emmons reaction and outlines key analytical techniques for its characterization, supported by spectroscopic data.

Synthesis of (E,E)-1,3,5-Heptatriene

The synthesis of (E,E)-1,3,5-heptatriene can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method is renowned for its high (E)-selectivity in alkene formation, making it ideal for obtaining the desired all-trans isomer. The strategy involves the reaction of crotonaldehyde (B89634) with the ylide generated from diethyl allylphosphonate.

Reaction Scheme:

Experimental Protocol: Synthesis of Diethyl Allylphosphonate

Materials:

-

Triethyl phosphite (B83602)

-

Allyl bromide

-

Anhydrous toluene (B28343) (optional, for higher boiling point reactions)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle and stirrer

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled triethyl phosphite (1.0 eq).

-

Add allyl bromide (1.1 eq) to the flask.

-

Heat the reaction mixture to approximately 70-80 °C for 3-4 hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, remove the excess volatile starting materials (allyl bromide and any ethyl bromide byproduct) by distillation.

-

The crude diethyl allylphosphonate can be purified by vacuum distillation to yield a colorless oil.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Diethyl allylphosphonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Crotonaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, and stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask cooled to 0 °C.

-

Slowly add a solution of diethyl allylphosphonate (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate (B1237965) ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

Purification

(E,E)-1,3,5-Heptatriene is a volatile, low-boiling point compound. Purification is best achieved by fractional distillation under reduced pressure to minimize thermal decomposition or polymerization.

Procedure:

-

Assemble a fractional distillation apparatus with a short Vigreux column.

-

Carefully transfer the crude product to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point of (E,E)-1,3,5-heptatriene (Boiling Point: 113.5 °C at 760 mmHg, though it will be lower under vacuum).[1]

Characterization of (E,E)-1,3,5-Heptatriene

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (E,E)-1,3,5-heptatriene, both ¹H and ¹³C NMR are essential.

Experimental Conditions:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Instrument: 400 MHz or 500 MHz NMR spectrometer

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Data:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (CH₃) | ~1.75 | d | ~6.5 |

| H-1 (CH₂) | ~5.0-5.2 | m | |

| H-2, H-3, H-4, H-5, H-6 | ~5.5-6.5 | m |

¹³C NMR Data:

| Carbon Assignment | Chemical Shift (ppm) |

| C-7 (CH₃) | ~18.2 |

| C-1 (CH₂) | ~115.5 |

| C-2, C-3, C-4, C-5, C-6 | ~127-137 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For (E,E)-1,3,5-heptatriene, the key absorptions are related to the C-H and C=C bonds of the conjugated system.

Experimental Conditions:

-

Technique: Neat (liquid film) or vapor phase

-

Instrument: FTIR spectrometer

Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~3085-3010 | =C-H stretch |

| ~2960-2850 | C-H stretch (sp³) |

| ~1650-1600 | C=C stretch (conjugated) |

| ~990 | =C-H bend (trans) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorption (λmax).

Experimental Conditions:

-

Solvent: Ethanol or Hexane

-

Instrument: UV-Vis spectrophotometer

UV-Vis Absorption Data:

| Compound | λmax (nm) |

| (E,E)-1,3,5-Heptatriene | ~268 |

| (E)-1,3,5-Hexatriene | 258[2][3] |

The additional methyl group and extended conjugation in (E,E)-1,3,5-heptatriene are expected to cause a bathochromic (red) shift compared to 1,3,5-hexatriene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Conditions:

-

Ionization Method: Electron Ionization (EI)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

Mass Spectrometry Data:

| m/z | Interpretation |

| 94 | Molecular Ion [M]⁺ |

| 79 | [M - CH₃]⁺ |

| 66 | [M - C₂H₄]⁺ |

| 53 | |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of (E,E)-1,3,5-heptatriene.

Characterization Workflow

Caption: Analytical workflow for the characterization of (E,E)-1,3,5-heptatriene.

References

Spectroscopic Profile of 1,3,5-Heptatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-heptatriene, a conjugated polyene of interest in various fields of chemical research. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural visualizations to facilitate a deeper understanding of its molecular characteristics.

Executive Summary

This compound is a seven-carbon conjugated system with three double bonds. This document focuses on the spectroscopic properties of the (E,E)-isomer, the most stable and commonly studied form. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and MS, providing researchers with the necessary data for identification and characterization.

Molecular Structure of (E,E)-1,3,5-Heptatriene

The structure of (E,E)-1,3,5-heptatriene is a linear chain of seven carbon atoms with alternating double and single bonds. The "(E,E)" designation indicates the trans configuration of the substituents around the C3-C4 and C5-C6 double bonds.

Caption: Linear structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (E,E)-1,3,5-Heptatriene

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | 5.05 | d | 10.1 |

| H2 | 6.29 | dd | 10.4, 15.1 |

| H3 | 5.70 | m | - |

| H4 | 6.06 | m | - |

| H5 | 5.70 | m | - |

| H6 | 6.06 | m | - |

| H7 | 1.74 | d | - |

Note: Data is analogous to similar conjugated systems like trans-1,3-pentadiene and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for (E,E)-1,3,5-Heptatriene [1]

| Carbon | Chemical Shift (ppm) |

| C1 | 117.2 |

| C2 | 136.9 |

| C3 | 130.5 |

| C4 | 130.8 |

| C5 | 128.8 |

| C6 | 131.5 |

| C7 | 18.2 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for (E,E)-1,3,5-Heptatriene (Vapor Phase) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium | =C-H stretch |

| ~2960-2850 | Medium | C-H stretch (alkyl) |

| ~1650-1600 | Medium | C=C stretch (conjugated) |

| ~1000-650 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E,E)-1,3,5-Heptatriene [2][3]

| m/z | Relative Intensity | Possible Fragment |

| 94 | High | [M]⁺ (Molecular Ion) |

| 79 | High | [M-CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 66 | Medium | [C₅H₆]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument and sample conditions.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For vapor-phase IR spectroscopy, a small amount of liquid this compound is injected into an evacuated gas cell with a known path length (e.g., 10 cm). The cell is then filled with an inert gas like nitrogen to a specific pressure. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty or nitrogen-filled cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-300 to detect the molecular ion and its fragments.

Visualization of Key Processes

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer can proceed through several pathways. A primary fragmentation is the loss of a methyl radical.

Caption: Proposed fragmentation of this compound in MS.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational resource for the identification and characterization of this compound. The distinct patterns observed in its NMR, IR, and MS spectra serve as reliable fingerprints for this conjugated polyene, aiding researchers in its study and application across various scientific disciplines.

References

Introduction: Understanding Conjugation in 1,3,5-Heptatriene

An In-depth Technical Guide to the Molecular Orbital Theory and HOMO-LUMO Gap of 1,3,5-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

This compound (C₇H₁₀) is a conjugated polyene characterized by a sequence of alternating double and single bonds. The most common isomer, (E)-1,3,5-heptatriene, possesses a six-carbon chain involved in the π-conjugated system, with a terminal methyl group. Due to this six-carbon π-system, its electronic structure and molecular orbital (MO) properties are directly analogous to the well-studied 1,3,5-hexatriene (B1211904).[1][2] This guide delves into the molecular orbital theory of the this compound π-system, focusing on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the critical energy gap that separates them.

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure, particularly in delocalized systems like conjugated polyenes.[3] The Hückel Molecular Orbital (HMO) method, a simplified LCAO-MO approach, is exceptionally effective for describing the π-electron systems in such molecules.[4][5] It posits that the π-electron framework can be treated independently of the σ-framework.[5] For the six-carbon conjugated system of this compound, the six p-orbitals combine to form six distinct π molecular orbitals, each with a specific energy level.[6][7]

The π Molecular Orbitals of this compound

The six atomic p-orbitals of the conjugated carbon atoms in this compound linearly combine to generate six π molecular orbitals (ψ₁ through ψ₆). These orbitals are arranged in order of increasing energy, with the energy level corresponding to the number of nodes (regions of zero electron density) present in the orbital.[6][8]

-

Bonding Molecular Orbitals (ψ₁, ψ₂, ψ₃) : These three orbitals are lower in energy than the isolated atomic p-orbitals. In the ground state, they are occupied by the six π-electrons of the molecule.[6][7]

-

Antibonding Molecular Orbitals (ψ₄, ψ₅, ψ₆*)**: These three orbitals are higher in energy and are unoccupied in the ground state.[6][7]

-

ψ₄ *: Contains three nodes and is the Lowest Unoccupied Molecular Orbital (LUMO).[10]

-

ψ₅ *: Contains four nodes.

-

ψ₆ *: The highest energy orbital with five nodes.

-

The six π-electrons fill the bonding molecular orbitals in accordance with the Aufbau principle, with two electrons in each of ψ₁, ψ₂, and ψ₃.[10] Consequently, ψ₃ is designated as the HOMO, and ψ₄* is the LUMO.[6][7] These two orbitals are collectively known as the frontier molecular orbitals and are paramount in determining the molecule's chemical reactivity and electronic properties.[11][12]

Caption: Molecular orbital energy diagram for a six π-electron system.

The HOMO-LUMO Gap: Electronic Transitions and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic behavior.[7]

-

Electronic Spectroscopy : The HOMO-LUMO gap corresponds to the energy required to promote an electron from the HOMO to the LUMO. This electronic transition (π → π*) can be induced by the absorption of electromagnetic radiation, typically in the ultraviolet-visible (UV-Vis) region.[13][14] The wavelength of maximum absorption (λₘₐₓ) is inversely proportional to the energy of the HOMO-LUMO gap (ΔE = hc/λ), where h is Planck's constant and c is the speed of light.[13][15] For conjugated polyenes, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in a shift of λₘₐₓ to longer wavelengths (a bathochromic shift).[16][17]

-

Chemical Reactivity : The energies of the frontier orbitals are indicators of a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[18]

Quantitative Data

The energy levels of the π molecular orbitals in a linear polyene can be estimated using the Hückel method. The energies are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), representing the stabilization energy from the interaction of adjacent p-orbitals.[4]

| Molecular Orbital | Energy (Hückel Approximation) | Description | Occupancy |

| ψ₆ | α - 1.802β | Antibonding | 0 |

| ψ₅ | α - 1.247β | Antibonding | 0 |

| ψ₄* (LUMO) | α - 0.445β | Antibonding | 0 |

| ψ₃ (HOMO) | α + 0.445β | Bonding | 2 |

| ψ₂ | α + 1.247β | Bonding | 2 |

| ψ₁ | α + 1.802β | Bonding | 2 |

| Table 1: Hückel Molecular Orbital Energies for a Six-Carbon Conjugated System. |

The HOMO-LUMO gap can be calculated from these energies and compared with experimental data derived from UV-Vis spectroscopy.

| Parameter | Hückel Theory Calculation | Experimental Value (1,3,5-Hexatriene) |

| HOMO Energy | α + 0.445β | - |

| LUMO Energy | α - 0.445β | - |

| HOMO-LUMO Gap (ΔE) | -0.890β | ~4.9 eV |

| λₘₐₓ | - | ~258 nm |

| Table 2: Calculated and Experimental HOMO-LUMO Gap for a Six-Carbon Conjugated System. |

Experimental and Computational Protocols

Experimental Determination via UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary experimental technique for determining the optical HOMO-LUMO gap.[13][19]

Methodology:

-

Sample Preparation : A dilute solution of this compound is prepared using a solvent that is transparent in the expected UV absorption range (e.g., hexane (B92381) or ethanol). The concentration is carefully chosen to adhere to the Beer-Lambert law.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing only the solvent.

-

Spectral Acquisition : The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a range, typically from 200 to 400 nm for a molecule like this compound.

-

Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) is identified from the spectrum. This peak corresponds to the π → π* transition from the HOMO to the LUMO.[13]

-

Gap Calculation : The energy of the HOMO-LUMO gap (ΔE) is calculated using the formula: ΔE (in eV) = 1240 / λₘₐₓ (in nm)[15]

Caption: Workflow for determining the HOMO-LUMO gap via UV-Vis spectroscopy.

Computational Protocol: Hückel Molecular Orbital (HMO) Theory

HMO theory provides a foundational computational approach to understanding the π-system.[1][20]

Methodology:

-

Define the System : Identify the number of carbon atoms (n) in the conjugated π-system (for this compound, n=6).

-

Construct the Hückel Matrix (H) : Create an n x n matrix based on the Hückel approximations:

-

Diagonal elements (Hᵢᵢ) are set to α.

-

Off-diagonal elements (Hᵢⱼ) are set to β if atoms i and j are bonded, and 0 otherwise.[21]

-

-

Set up the Secular Equations : The problem is expressed as a secular determinant: det(H - EI) = 0, where E are the energy eigenvalues and I is the identity matrix.

-

Solve for Eigenvalues : Solving the secular determinant yields n energy eigenvalues (Eᵢ), which correspond to the energies of the n molecular orbitals.

-

Determine HOMO-LUMO Gap : Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital) and calculate the difference (E_LUMO - E_HOMO).

More advanced computational methods, such as Density Functional Theory (DFT), can provide more accurate quantitative predictions of MO energies and the HOMO-LUMO gap.[18][22]

Conclusion

The molecular orbital theory of this compound, analogous to that of 1,3,5-hexatriene, offers a powerful framework for understanding its electronic structure and chemical behavior. The arrangement of its π molecular orbitals and, most importantly, the energy gap between the HOMO and LUMO, are fundamental to interpreting its UV-Vis absorption spectrum and predicting its reactivity. For professionals in drug development and materials science, a thorough understanding of these frontier orbitals is essential for designing molecules with specific electronic and optical properties. The combination of experimental techniques like UV-Vis spectroscopy and computational models provides a robust toolkit for investigating and harnessing the properties of conjugated systems.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. promo.edialux.be [promo.edialux.be]

- 4. Hückel method - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pi Molecular Orbitals 1,3,5 Hexatriene - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Draw the frontier orbitals of 1,3,5-hexatriene and allyl system. How many.. [askfilo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. scribd.com [scribd.com]

- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 14. m.youtube.com [m.youtube.com]

- 15. echemi.com [echemi.com]

- 16. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. irjweb.com [irjweb.com]

- 19. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 20. Pi molecular orbitals of polyenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 21. materias.df.uba.ar [materias.df.uba.ar]

- 22. Wolfram Demonstrations Project [demonstrations.wolfram.com]

An In-depth Technical Guide to the Photochemical Properties of Conjugated Polyenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of conjugated polyenes, a class of molecules characterized by alternating single and double carbon-carbon bonds. Their unique electronic structure gives rise to fascinating and tunable interactions with light, making them central to a wide array of biological processes and technological applications, including vision, photosynthesis, and photomedicine. This document details their excited-state dynamics, photoisomerization, and the experimental techniques used to probe these phenomena, offering valuable insights for professionals in research and drug development.

Core Photochemical Principles of Conjugated Polyenes

The defining feature of conjugated polyenes is their delocalized π-electron system, which is responsible for their strong absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Upon absorption of a photon, a polyene is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent decay from these excited states dictates the photochemical behavior of the molecule.

A generalized model for the excited-state dynamics of many polyenes follows the S₂ → S₁ → S* → S₀ decay pathway.[1] The initially populated, strongly allowed S₂ state rapidly decays, typically on the femtosecond timescale, to the lower-energy, forbidden S₁ state through internal conversion.[2][3] The S₁ state has a longer lifetime, generally in the picosecond range, and can decay back to the ground state non-radiatively or, in some cases, through fluorescence.[2] An additional transient state, often denoted as S*, has also been identified in the decay pathway of some carotenoids.[3] The lifetimes of these excited states are crucial in determining the efficiency of processes like energy transfer in photosynthesis.[2]

A key photochemical reaction of conjugated polyenes is cis-trans photoisomerization, the light-induced conversion between different geometric isomers. This process is fundamental to vision, where the isomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) within the rhodopsin protein initiates the visual signal transduction cascade.[4][5] The quantum yield of this isomerization, which is the efficiency of the photochemical reaction per photon absorbed, is a critical parameter. For example, the photoisomerization of retinal in rhodopsin is remarkably efficient.[6]

Quantitative Photochemical Data

The photochemical properties of conjugated polyenes are highly dependent on their specific structure, including the length of the conjugated system, the presence of substituents, and the molecular environment. The following tables summarize key quantitative data for a selection of important polyenes.

Table 1: Excited-State Lifetimes of Selected Conjugated Polyenes

| Polyene | Number of Conjugated Double Bonds (N) | S₂ Lifetime (fs) | S₁ Lifetime (ps) | Solvent | Reference(s) |

| β-Carotene | 11 | 180 | 8.1 - 10 | n-Hexane | [3][7][8] |

| Lycopene | 11 | 130 | 3.9 | Various | [7][8] |

| Lutein | 10 | ~22 | - | Methanol (B129727) | [9] |

| Zeaxanthin | 11 | - | - | - | [3] |

| Neurosporene | 9 | 230 - 320 | 25 | Various | [7][8] |

| Spheroidene | 10 | 170 - 250 | 8.7 | Various | [7][8] |

| Spirilloxanthin | 13 | 70 - 90 | 1.1 | Various | [7][8] |

| Decapentaene | 5 | - | ~5 | - | |

| Diphenylbutadiene (ttD) | 2 (+ 2 Phenyl Rings) | - | Sub-ns | Solution | [6] |

| trans-Stilbene (tS) | 1 (+ 2 Phenyl Rings) | - | Sub-ns | Solution | [6] |

Table 2: Photoisomerization and Singlet Oxygen Quantum Yields

| Polyene/Photosensitizer | Process | Quantum Yield (Φ) | Conditions/Solvent | Reference(s) |

| Retinal (in Rhodopsin) | cis-trans Isomerization | ~0.67 | Biological matrix | [6] |

| DODCI | Photoisomerization | Varies with temp. | Aqueous P123 | [10] |

| Phenylazopyrazoles (PAPs) | E→Z Isomerization | 0.1 - 0.8 | CH₃CN | [11] |

| Methylene Blue | Singlet Oxygen Generation | 0.52 | Acetonitrile | |

| Rose Bengal | Singlet Oxygen Generation | 0.75 | Methanol | |

| Zinc Phthalocyanine (ZnPC) | Singlet Oxygen Generation | Varies with conc. | THF | [12] |

Key Signaling and Mechanistic Pathways

The photochemical properties of conjugated polyenes are central to complex biological signaling cascades and therapeutic mechanisms. Below are visualizations of two such pathways created using the DOT language.

Caption: The visual signal transduction cascade initiated by the photoisomerization of retinal.

Caption: The mechanism of photodynamic therapy involving Type I and Type II photochemical reactions.[13][14]

Experimental Protocols

Investigating the photochemical properties of conjugated polyenes requires specialized spectroscopic and analytical techniques. Below are detailed methodologies for three key experimental approaches.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a crucial technique for separating and quantifying the different geometric isomers of polyenes, such as the cis and trans isomers of retinal or carotenoids.

Objective: To separate and quantify all-trans-retinal and its cis isomers.

Instrumentation:

-

HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 15 cm).

Reagents:

-

HPLC-grade methanol

-

HPLC-grade water

-

0.01 M Sodium acetate (B1210297) buffer (pH 5.2)

-

Retinoid standards (all-trans-retinal, 13-cis-retinal, etc.)

-

Sample extraction solvent (e.g., hexane (B92381) or a mixture of hexane, ethyl acetate, and 2-propanol)

Procedure:

-

Sample Preparation:

-

Extract retinoids from the sample matrix (e.g., biological tissue, reaction mixture) using an appropriate organic solvent. For serum samples, protein precipitation with ethanol (B145695) may be necessary before extraction with hexane.[9]

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used.[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: Maintain at a constant temperature, e.g., 30°C.

-

Detection: Monitor the absorbance at the λmax of the retinoids, typically around 325-380 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of each eluting peak for identification.

-

-

Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

Identify the isomers in the sample by comparing their retention times and UV-Vis spectra with those of the pure standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.

-

Caption: General experimental workflow for the HPLC analysis of polyene isomers.

Femtosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of the ultrafast dynamics of excited states with femtosecond time resolution.

Objective: To measure the excited-state lifetimes (S₂ and S₁) of β-carotene in solution.

Instrumentation:

-

Femtosecond laser system: Ti:Sapphire oscillator and regenerative amplifier (e.g., producing ~100 fs pulses at 800 nm with a 1 kHz repetition rate).

-

Optical Parametric Amplifier (OPA) to generate tunable pump pulses in the visible range.

-

White-light continuum generation setup for the probe pulse (e.g., by focusing a portion of the 800 nm fundamental into a sapphire crystal).

-

Delay stage for controlling the time delay between the pump and probe pulses.

-

Spectrometer and CCD detector for recording the transient absorption spectra.

Procedure:

-

Sample Preparation:

-

Dissolve β-carotene in a suitable solvent (e.g., n-hexane or ethanol) to an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.

-

Continuously stir or flow the sample to prevent photobleaching.

-

-

Experimental Setup:

-

The output of the regenerative amplifier is split into two beams.

-

One beam is directed to the OPA to generate the pump pulse (e.g., 480 nm for β-carotene to excite to the S₂ state).

-

The other beam is used to generate the white-light continuum probe pulse.

-

The pump and probe beams are focused and spatially overlapped on the sample. The pump beam is typically chopped at half the laser repetition rate.

-

The probe beam, after passing through the sample, is directed to a spectrometer coupled to a CCD detector.

-

-

Data Acquisition:

-

The transient absorption spectrum is measured as a function of the time delay between the pump and probe pulses.

-

The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the probe light transmitted through the sample with and without the pump pulse, respectively.

-

Data is collected over a range of time delays, from femtoseconds to hundreds of picoseconds, to track the entire decay process.

-

-

Data Analysis:

-

The collected data is typically represented as a 2D map of ΔA versus wavelength and time delay.

-

Global analysis of the data, fitting the entire dataset to a multi-exponential decay model, is used to extract the lifetimes of the different excited states (e.g., S₂ and S₁).

-

Nanosecond Flash Photolysis

Flash photolysis is used to study transient species with longer lifetimes (nanoseconds to seconds), such as triplet states or radical intermediates.

Objective: To observe the formation and decay of the triplet excited state of a conjugated polyene.

Instrumentation:

-

Pulsed laser source for excitation (pump), e.g., a Nd:YAG laser with a nanosecond pulse width (e.g., providing excitation at 355 nm or 532 nm).

-

Continuous wave (CW) lamp (e.g., Xenon arc lamp) as the probe light source.

-

Sample holder (quartz cuvette).

-

Monochromator and a fast photodetector (e.g., photomultiplier tube, PMT).

-

Digital oscilloscope to record the time-resolved signal.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the polyene in a degassed solvent (to avoid quenching of the triplet state by oxygen) in a quartz cuvette. The concentration should be adjusted to have a suitable absorbance at the excitation wavelength.

-

-

Experimental Setup:

-

The pump laser beam and the probe light beam are directed through the sample, typically in a perpendicular arrangement.

-

The probe light, after passing through the sample, is directed into a monochromator set to a wavelength where the transient species (e.g., the triplet state) absorbs.

-

The output of the monochromator is detected by the PMT.

-

-

Data Acquisition:

-

The laser is fired to excite the sample, and the change in the intensity of the probe light is recorded as a function of time using the digital oscilloscope, which is triggered by the laser pulse.

-

The change in absorbance over time is calculated from the change in the detected light intensity.

-

-

Data Analysis:

-

The resulting kinetic trace (ΔA vs. time) is fitted to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the lifetime of the transient species.

-

Conclusion

The photochemical properties of conjugated polyenes are a rich and complex field of study with profound implications for biology, medicine, and materials science. Understanding their excited-state dynamics, photoisomerization reactions, and the factors that influence these processes is essential for harnessing their potential. The experimental techniques outlined in this guide provide the means to probe these fundamental properties, enabling further advancements in areas such as the development of novel photopharmaceuticals, the design of advanced optical materials, and a deeper understanding of the fundamental processes of life.

References

- 1. A femtosecond transient absorption spectroscopic study on a carbonyl-containing carotenoid analogue, 2-(all-trans-retinylidene)-indan-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdoin.edu [bowdoin.edu]

- 3. Understanding/unravelling carotenoid excited singlet states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]

- 5. jfophth.com [jfophth.com]

- 6. Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrocyclic Reactions of 1,3,5-Heptatriene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrocyclic reactions of 1,3,5-heptatriene and its derivatives. This class of pericyclic reactions is a powerful tool in organic synthesis, allowing for the stereospecific formation of six-membered rings, a common motif in many biologically active molecules and pharmaceutical compounds. This document outlines the core principles governing these reactions, including stereochemistry, kinetics, and the influence of substituents, with a focus on providing actionable data and experimental insights for professionals in the field.

Core Principles: The Woodward-Hoffmann Rules in 6π Systems

The electrocyclic reactions of this compound, a 6π-electron system, are governed by the Woodward-Hoffmann rules. These rules, based on the conservation of orbital symmetry, predict the stereochemical outcome of the reaction under either thermal or photochemical conditions.

-

Thermal Electrocyclization: Under thermal conditions, the 6π electrocyclization of a this compound proceeds through a disrotatory ring closure. In this process, the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new σ-bond is formed. This is a symmetry-allowed process, proceeding through a low-energy transition state.

-

Photochemical Electrocyclization: Under photochemical conditions (irradiation with UV light), the reaction proceeds via an excited state and the stereochemical outcome is reversed. The ring closure occurs in a conrotatory fashion, where the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).

The stereospecificity of these reactions is a key feature that makes them highly valuable in synthetic chemistry, allowing for precise control over the stereochemistry of the resulting cyclohexadiene products.

An In-depth Technical Guide to the Thermal Isomerization of 1,3,5-Heptatriene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal isomerization of 1,3,5-heptatriene isomers. It delves into the kinetics, reaction mechanisms, and experimental protocols relevant to the study of these transformations. The information is presented to aid researchers in understanding the fundamental principles governing these reactions and to provide a basis for further investigation in fields such as organic synthesis and medicinal chemistry, where the controlled isomerization of polyenes can be of significant interest.

Introduction to Thermal Isomerization of 1,3,5-Heptatrienes

This compound is a conjugated polyene that exists as several geometric isomers due to the presence of three double bonds. These isomers can interconvert under thermal conditions through a series of pericyclic reactions, primarily geometric (cis-trans) isomerization and electrocyclization. Understanding the kinetics and pathways of these transformations is crucial for controlling reaction outcomes and for the stereoselective synthesis of desired products.

The thermal reactions of 1,3,5-heptatrienes are typically studied in the gas phase to observe the unimolecular processes without interference from solvent molecules. The primary isomerization pathway involves the interconversion of geometric isomers, which is often followed by subsequent, often faster, reactions such as electrocyclic ring closure and intramolecular hydrogen shifts.

Quantitative Data on Thermal Isomerization

The most extensively studied thermal isomerization is that of 1,trans-3,trans-5-heptatriene. The kinetic parameters for this reaction have been determined in gas-phase studies.

| Isomer | Reaction | Temperature Range (°C) | Pressure Range (torr) | Arrhenius Equation (log k, s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 1,trans-3,trans-5-Heptatriene | Geometric Isomerization | 247-332 | 1.6 - 22 | (12.28 ± 0.19) – (42.37 ± 0.49)/θ* | 42.37 ± 0.49 | 1.91 x 10¹² | [1] |

*θ = 4.58 × 10⁻³ T(K)

Reaction Pathways and Mechanisms

The thermal isomerization of this compound is not a simple cis-trans interconversion but rather a network of competing and sequential reactions. The process is initiated by the geometric isomerization of the starting isomer, which is believed to proceed through a biradical transition state. The initially formed geometric isomer can then undergo a series of subsequent reactions.

For 1,trans-3,trans-5-heptatriene, the primary reaction product is 1,cis-3,trans-5-heptatriene.[1] This cis-isomer is highly reactive and rapidly undergoes an electrocyclic ring closure to form 5-methyl-1,3-cyclohexadiene. This cyclization is a disrotatory process, as predicted by the Woodward-Hoffmann rules for a 6π-electron system under thermal conditions. The resulting cyclohexadiene can then undergo further isomerization via an intramolecular 1,5-hydrogen transfer to yield 1-methyl-1,3-cyclohexadiene (B73880) and 3-methyl-1,3-cyclohexadiene.[1]

At lower temperatures and higher pressures, a competing bimolecular Diels-Alder addition reaction may also be observed.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the thermal isomerization of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal isomerization of this compound isomers are not extensively published. However, based on the available literature for gas-phase unimolecular reactions, a general methodology can be outlined.

Synthesis and Purification of this compound Isomers

The synthesis of specific this compound isomers is a prerequisite for studying their thermal behavior. A general approach involves the Wittig reaction, which can be adapted to yield different stereoisomers.

Example Synthesis of (3E,5E)-1,3,5-Heptatriene:

A Wittig reaction between crotonaldehyde (B89634) and a suitable phosphonium (B103445) ylide, such as allyltriphenylphosphonium bromide, can be employed. The stereochemical outcome can be influenced by the reaction conditions (e.g., solvent, base, presence of salts). Purification of the resulting mixture of isomers is typically achieved by fractional distillation and/or preparative gas chromatography.

Gas-Phase Isomerization Experiment

The thermal isomerization is typically carried out in a static or flow reactor system.

Apparatus:

-

Reactor: A high-temperature, inert material (e.g., quartz) vessel of known volume. The reactor is housed in a furnace capable of maintaining a constant and uniform temperature.

-

Vacuum Line: A vacuum line is essential for evacuating the reactor and for introducing the reactant vapor to a specific pressure.

-

Pressure Measurement: A pressure gauge (e.g., a manometer or a transducer) is used to measure the pressure of the reactant in the reactor.

-

Sampling System: A system for withdrawing samples from the reactor at specific time intervals for analysis. This can be achieved through a series of valves connected to a gas chromatograph.

General Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned and passivated to remove any active sites on the surface that could catalyze side reactions. This is often done by heating the reactor under vacuum for an extended period.

-

Evacuation: The reactor is evacuated to a high vacuum to remove any residual gases.

-

Reactant Introduction: A known amount of the purified this compound isomer is vaporized and introduced into the heated reactor to a desired initial pressure.

-

Reaction Monitoring: At timed intervals, small aliquots of the gas mixture are withdrawn from the reactor and analyzed by gas-liquid partition chromatography (GLC).

-

Analysis: The GLC is used to separate the different isomers and reaction products. The peak areas are used to determine the concentration of each species as a function of time. A flame ionization detector (FID) is commonly used for sensitive detection of hydrocarbons.

-

Data Analysis: The rate constants for the isomerization are determined by plotting the concentration of the reactant versus time and fitting the data to a first-order rate law. The experiments are repeated at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Analytical Method: Gas-Liquid Chromatography (GLC)

Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like squalane (B1681988) or a polar phase for better separation of isomers) is used. Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas. Temperature Program: An appropriate temperature program for the GLC oven is developed to achieve good separation of the reactant, isomeric products, and any subsequent reaction products within a reasonable time. Calibration: The detector response is calibrated for each component to ensure accurate quantitative analysis. This is typically done by injecting known amounts of each purified compound.

Experimental Workflow

The following diagram outlines the general workflow for studying the thermal isomerization of a this compound isomer.

Conclusion

The thermal isomerization of this compound isomers is a complex process involving geometric isomerization, electrocyclization, and hydrogen shifts. While quantitative kinetic data is primarily available for the all-trans isomer, the established reaction pathways provide a framework for understanding the behavior of other isomers. The experimental protocols outlined in this guide, based on common practices for gas-phase kinetic studies, offer a starting point for researchers interested in further exploring these fascinating unimolecular reactions. A deeper understanding of the kinetics and mechanisms of these isomerizations will continue to be valuable in the design and control of organic reactions.

References

Gas-Phase Thermochemistry of 1,3,5-Heptatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of 1,3,5-heptatriene, with a focus on the (E,E)-isomer. It consolidates available experimental and computational data, details relevant experimental and theoretical methodologies, and presents visualizations of key processes. Due to the limited availability of direct experimental thermochemical values for this specific molecule, this guide also incorporates high-level computational chemistry protocols and data from analogous compounds to provide a thorough understanding.

Quantitative Thermochemical Data

The available quantitative thermochemical data for gas-phase this compound is primarily based on reaction thermochemistry and computational estimations. Direct experimental values for standard enthalpy of formation, standard molar entropy, and molar heat capacity are not readily found in the literature.

Table 1: Reaction Thermochemistry for this compound Isomers

| Reaction | Thermochemical Quantity | Value | Method | Reference |

| (E,Z)-1,3,5-heptatriene ⇌ (E,E)-1,3,5-heptatriene | ΔrH° (473.15 K) | -3.5 ± 0.2 kJ/mol | Equilibrium Constant (Eqk) | Egger and James, 1971 |

Table 2: Gas-Phase Ion Energetics of (E,E)-1,3,5-Heptatriene

| Reaction | Thermochemical Quantity | Value | Method | Reference |

| C₇H₉⁻ + H⁺ → C₇H₁₀ | ΔrH° | 1526 ± 13 kJ/mol | Dissociation Energy from Electron Affinity (D-EA) | Zimmerman, Gygax, et al., 1978 |

| C₇H₉⁻ + H⁺ → C₇H₁₀ | ΔrG° | 1500 ± 14 kJ/mol | Enthalpy and Entropy from Temperature Dependence (H-TS) | Zimmerman, Gygax, et al., 1978 |

Table 3: Estimated Gas-Phase Thermochemical Properties of this compound

| Property | (E,E)-1,3,5-Heptatriene | Method | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | 172.06 kJ/mol | Joback Method (Group Additivity) | Cheméo |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 256.34 kJ/mol | Joback Method (Group Additivity) | Cheméo |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 4 for temperature dependence | Joback Method (Group Additivity) | Cheméo |

Table 4: Estimated Ideal Gas Heat Capacity (Cp,gas) of (E,E)-1,3,5-Heptatriene as a Function of Temperature

| Temperature (K) | Cp,gas (J/mol·K) |

| 272.24 | 151.77 |

| 301.13 | 162.24 |

| 330.02 | 172.50 |

| 358.91 | 182.50 |

| 387.80 | 192.20 |

| 416.69 | 201.57 |

| 445.58 | 210.58 |

| 474.47 | 219.22 |

| 503.36 | 227.46 |

| 532.25 | 235.29 |

| 561.14 | 242.71 |

| 590.03 | 249.71 |

| 618.92 | 256.30 |

| 647.81 | 262.48 |

| 676.70 | 268.27 |

| 705.59 | 273.67 |

| 734.48 | 278.70 |

| 763.37 | 283.37 |

| 792.26 | 287.70 |

| 821.15 | 291.70 |

| 850.04 | 295.39 |

| 878.93 | 298.78 |

| 907.82 | 301.89 |

| 936.71 | 304.74 |

| 965.60 | 307.35 |

| 994.49 | 309.73 |

| Data sourced from Cheméo, calculated using the Joback method. |

Experimental and Computational Protocols

Experimental Methodologies

2.1.1. Nitric Oxide-Catalyzed Gas-Phase Isomerization

The enthalpy difference between (E,Z)- and (E,E)-1,3,5-heptatriene was determined by studying the nitric oxide-catalyzed isomerization in the gas phase[1].

-

Principle: The reversible isomerization is allowed to reach equilibrium at a known temperature. The equilibrium constant (K_eq) is determined by analyzing the composition of the mixture. The Gibbs free energy of reaction (ΔrG°) is then calculated using the equation ΔrG° = -RTln(K_eq). By measuring the equilibrium constant at different temperatures, the enthalpy of reaction (ΔrH°) can be determined from the van 't Hoff equation: d(ln K_eq)/d(1/T) = -ΔrH°/R.

-

Experimental Setup: A static reactor, typically a Pyrex vessel of known volume, is housed in a furnace to maintain a constant and uniform temperature. The reactor is connected to a vacuum line for evacuation and introduction of reactants.

-

Procedure:

-

A known amount of the starting isomer (e.g., (E,Z)-1,3,5-heptatriene) and a catalytic amount of nitric oxide are introduced into the evacuated and heated reactor.

-

The mixture is allowed to equilibrate for a sufficient period.

-

The reaction is quenched, and the isomeric composition of the mixture is analyzed, typically by gas chromatography (GC).

-

The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant.

-

2.1.2. Electron Photodetachment Spectroscopy

The gas-phase acidity of this compound, related to the enthalpy of formation of its corresponding anion, was investigated using electron photodetachment spectroscopy[2].

-

Principle: This technique measures the energy required to detach an electron from a negative ion. A beam of mass-selected anions is irradiated with a tunable laser. The electron photodetachment cross-section is measured as a function of photon energy. The onset of the photodetachment signal corresponds to the electron affinity of the corresponding neutral radical.

-

Experimental Setup:

-

Ion Generation: The heptatrienyl anion (C₇H₉⁻) is generated in an ion source.

-

Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected using an ion cyclotron resonance (ICR) spectrometer or a similar mass-selective trap.

-

Photodetachment: The trapped and mass-selected anions are irradiated with a tunable light source, such as a dye laser or an optical parametric oscillator (OPO).

-

Detection: The depletion of the parent anion population or the appearance of product ions is monitored as a function of the irradiating wavelength.

-

-

Data Analysis: The electron affinity of the heptatrienyl radical is determined from the photodetachment threshold. This value, in conjunction with other thermochemical data, can be used in a thermochemical cycle to derive gas-phase acidities and related bond dissociation energies.

Computational Methodologies

Due to the scarcity of experimental data, high-level computational chemistry methods are invaluable for obtaining accurate thermochemical properties of this compound. Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are designed to achieve high accuracy.

2.2.1. Gaussian-3 (G3) and G3(MP2)//B3LYP Protocol

G3 theory and its variants are composite methods that approximate a high-level calculation by a series of lower-level calculations. The G3(MP2)//B3LYP method is a cost-effective and accurate variant.[1][3][4]

-

Step 1: Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The unscaled vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE).

-

Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using larger basis sets and higher levels of theory, including QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.

-

Step 3: Energy Correction: The final G3(MP2)//B3LYP energy is obtained by combining the energies from the different levels of theory and adding several empirical corrections, including a higher-level correction (HLC) and a spin-orbit correction for atomic species.

-

Step 4: Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is calculated from the atomization energy. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections derived from the vibrational frequencies.

2.2.2. Complete Basis Set (CBS-QB3) Protocol

The CBS-QB3 method is another widely used composite method for obtaining accurate thermochemical data.[5][6][7][8]

-

Step 1: Geometry Optimization and Frequency Calculation: The geometry is optimized and frequencies are calculated at the B3LYP/6-311G(d,p) level. The frequencies are scaled by an empirical factor to better reproduce experimental ZPVEs.

-

Step 2: Single-Point Energy Calculations: A series of single-point energy calculations are performed at the MP2/6-311+G(2d,p), MP4(SDQ)/6-31+G(d,p), and CCSD(T)/6-31+G(d') levels of theory.

-

Step 3: Extrapolation to the Complete Basis Set Limit: An extrapolation is performed to estimate the complete basis set limit for the MP2 energy.

-

Step 4: Final Energy Calculation: The CBS-QB3 energy is calculated by combining the extrapolated MP2 energy with corrections from the higher-level calculations and an empirical correction.

-

Step 5: Enthalpy of Formation Calculation: The enthalpy of formation is calculated in a similar manner to the G3 methods, using the computed total energy and thermal corrections.

Visualizations

The following diagrams illustrate key experimental and computational workflows relevant to the study of the gas-phase thermochemistry of this compound.

Caption: Workflow for an electron photodetachment spectroscopy experiment.

Caption: Workflow for a CBS-QB3 computational thermochemistry calculation.

Caption: Nitric oxide-catalyzed isomerization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

- 4. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gaussian.com [gaussian.com]

The Superior Stability of Conjugated Systems: A Comparative Analysis of 1,3,5-Heptatriene and 1,3,6-Heptatriene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic chemistry, the arrangement of multiple bonds within a molecule dictates its energetic properties and reactivity. This guide provides a detailed examination of the stability difference between two isomeric heptatrienes: the fully conjugated 1,3,5-heptatriene and the partially conjugated 1,3,6-heptatriene (B91130). While specific experimental thermochemical data for these exact compounds is sparse in publicly available literature, this document extrapolates from established principles of alkene stability, supported by data from analogous compounds, to elucidate the underlying reasons for the enhanced stability of the conjugated isomer. We will delve into the theoretical basis for this stability, outline the experimental protocols used to quantify it, and present a clear, data-driven comparison.

Introduction: The Significance of Alkene Stability

The stability of alkenes is a cornerstone of organic chemistry, with profound implications in reaction kinetics, thermodynamics, and molecular design, particularly in the field of drug development where molecular stability can influence a drug's shelf-life, metabolism, and efficacy. The arrangement of pi bonds in polyenes, hydrocarbons with multiple double bonds, is a critical determinant of their overall stability. This guide focuses on two C7H10 isomers, this compound and 1,3,6-heptatriene, to illustrate the stabilizing effect of conjugation.

This compound possesses a system of alternating double and single bonds, resulting in a fully conjugated pi system where the p-orbitals of six adjacent carbon atoms overlap. In contrast, 1,3,6-heptatriene has a conjugated diene system and an isolated double bond, separated by a sp³-hybridized carbon. This structural variance leads to a significant difference in their thermodynamic stability.

Theoretical Basis for Stability

The enhanced stability of conjugated dienes and polyenes compared to their non-conjugated counterparts is attributed to several key factors:

-

Electron Delocalization: In a conjugated system, the pi electrons are not confined to the space between two carbon atoms but are delocalized over the entire length of the conjugated system. This delocalization of electron density over a larger area lowers the overall potential energy of the molecule, thereby increasing its stability.[1]

-

Hybridization: The C-C single bonds within a conjugated system are formed from the overlap of sp²-sp² hybrid orbitals, which have more s-character than the sp²-sp³ bonds found in non-conjugated systems.[1] Bonds with more s-character are shorter and stronger, contributing to the overall stability of the molecule.[1]

Based on these principles, This compound is predicted to be the more stable isomer due to its extended conjugation.

Quantifying Stability: Heat of Hydrogenation

The most common experimental method for quantifying the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog) .[2] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation.[3] Therefore, a lower heat of hydrogenation corresponds to a more stable alkene.[2]

Data Presentation

To illustrate the expected quantitative difference in stability, we can use data for analogous hexadienes and hexatrienes.

| Compound | Structure | Type of Pi System | Experimental Heat of Hydrogenation (kcal/mol) |

| 1,5-Hexadiene (B165246) | CH₂=CH-CH₂-CH₂-CH=CH₂ | Isolated | ~ -60.5 |

| 1,3-Hexadiene (B165228) | CH₂=CH-CH=CH-CH₂-CH₃ | Conjugated | ~ -54.1 |

| Estimated for 1,3,6-Heptatriene | CH₂=CH-CH=CH-CH₂-CH=CH₂ | Partially Conjugated | Higher than this compound |

| Estimated for this compound | CH₂=CH-CH=CH-CH=CH-CH₃ | Fully Conjugated | Lower than 1,3,6-Heptatriene |

Note: The values for hexadienes are from established literature. The relative stability for the heptatrienes is a prediction based on the principles of conjugation.

The lower heat of hydrogenation for 1,3-hexadiene compared to 1,5-hexadiene demonstrates the stabilizing effect of conjugation. We can confidently predict a similar, and likely more pronounced, trend for the heptatrienes, with the fully conjugated this compound having a significantly lower heat of hydrogenation than 1,3,6-heptatriene.

Experimental Protocols

The determination of the heat of hydrogenation is typically performed using calorimetry.

Catalytic Hydrogenation via Calorimetry

Objective: To measure the heat released during the complete hydrogenation of this compound and 1,3,6-heptatriene to n-heptane.

Methodology:

-

Calorimeter Setup: A reaction calorimeter, often a bomb calorimeter, is used.[4][5] The reaction vessel is submerged in a known quantity of a liquid (e.g., water) in an insulated container. The temperature of the liquid is monitored with a high-precision thermometer.

-

Sample Preparation: A precisely weighed sample of the heptatriene isomer is placed in the reaction vessel. A suitable solvent, such as acetic acid or a hydrocarbon, is added.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), is added to the vessel.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specific level. The reaction is initiated, often by shaking to ensure proper mixing.

-

Temperature Measurement: The temperature of the calorimeter liquid is recorded before and after the reaction. The temperature change (ΔT) is used to calculate the heat released (q) using the known heat capacity of the calorimeter system.

-

Calculation: The heat of hydrogenation per mole (ΔH°hydrog) is calculated from the heat released, the mass of the sample, and its molar mass.

Data Analysis: The heats of hydrogenation for this compound and 1,3,6-heptatriene are compared. The isomer with the less exothermic (smaller negative value) heat of hydrogenation is identified as the more stable compound.

Isomer Separation and Analysis

Prior to calorimetric analysis, it is crucial to ensure the purity of the isomers. Gas chromatography (GC) is the primary method for separating and identifying isomeric hydrocarbons.[6]

Methodology:

-

Column Selection: A high-resolution capillary GC column is chosen. For nonpolar isomers like heptatrienes, a nonpolar stationary phase (e.g., polydimethylsiloxane) is typically effective.

-

Temperature Programming: A temperature program is developed to optimize the separation of the isomers based on their boiling points and interactions with the stationary phase.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

-

Identification: The retention times of the separated isomers are compared to those of known standards for positive identification. Mass spectrometry (GC-MS) can be coupled to the GC to confirm the molecular weight and fragmentation patterns of each isomer.

Visualizations

Logical Relationship of Stability

Caption: Relationship between structure, conjugation, and stability.

Experimental Workflow for Stability Determination

Caption: Workflow for experimental stability determination.

Conclusion

References

1,3,5-Heptatriene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Heptatriene, a conjugated polyene with the molecular formula C₇H₁₀, exists as several geometric isomers, each possessing unique chemical and physical properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, a representative synthetic protocol, and key chemical transformations. While direct applications in drug development are not widely documented in current literature, its conjugated system serves as a valuable structural motif in organic chemistry and may be of interest to researchers in the design of novel bioactive molecules.

Chemical Identity and Molecular Formula

The molecular formula for this compound is C₇H₁₀ . Due to the presence of three double bonds, it can exist in various stereoisomeric forms. The Chemical Abstracts Service (CAS) has assigned different numbers to identify these specific isomers.

| Isomer Name | CAS Number |

| (3E,5E)-1,3,5-Heptatriene | 17679-93-5 |

| (3E,5Z)-1,3,5-Heptatriene | 24587-25-5 |

| (3Z,5Z)-1,3,5-Heptatriene | 30915-44-7 |

| This compound (unspecified) | 2196-23-8 |

Physicochemical and Spectroscopic Data

The properties of this compound can vary depending on the specific isomer. The following tables summarize key quantitative data for different forms of the molecule.

Physical Properties

| Property | (E,E)-1,3,5-Heptatriene | General this compound (Isomer Unspecified) |

| Molecular Weight | 94.15 g/mol [1] | 94.1564 g/mol [2] |

| Boiling Point | - | 113.5 °C at 760 mmHg[2] |

| Density | - | 0.744 g/cm³[2] |

| Refractive Index | - | 1.455[2] |

| Vapor Pressure | - | 24.5 mmHg at 25°C[2] |

| Flash Point | - | 4.8 °C[2] |

| logP | 3.0 (Computed)[1] | 2.30470[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound isomers.

| Spectroscopy Type | Data for (E,E)-1,3,5-Heptatriene |

| ¹³C NMR | Spectra available, though specific chemical shifts require access to spectral databases.[3] |

| Infrared (IR) | Vapor phase IR spectra are available.[3] |

| Mass Spec (MS) | Available through various databases, providing fragmentation patterns for structural elucidation.[3][4] |

| UV-Vis | As a conjugated triene, it is expected to absorb UV radiation at a longer wavelength compared to shorter polyenes like 1,3-butadiene (B125203) due to a smaller HOMO-LUMO energy gap.[5] The absorption maximum is influenced by the specific geometry (E/Z isomerism) and the solvent. |

| GC Retention Index | Kovats retention indices have been reported for the (E,E)-isomer on different stationary phases: 781 (HP-5MS) and 798 (HP-5).[6] These values are useful for isomer separation and identification in complex mixtures. |

Experimental Protocols

Representative Synthesis: Dehydrohalogenation of a Halo-alkene (Conceptual)

Materials:

-

Precursor halo-heptadiene (e.g., a bromo-heptadiene)

-

Base (e.g., potassium tert-butoxide, DBU)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

The halo-heptadiene precursor is dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate.

-

A strong, non-nucleophilic base is added portion-wise to the solution.

-

The reaction mixture is stirred at a controlled temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield the desired this compound isomer.

Note: The choice of base, solvent, and reaction temperature can influence the stereochemical outcome of the final product.

Chemical Reactivity and Potential Signaling Pathway Interactions

Conjugated trienes like this compound are known for their participation in pericyclic reactions, particularly electrocyclic reactions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal) or light (photochemical).

While no specific biological signaling pathways involving this compound have been identified in the literature, the ability of small molecules to undergo specific conformational changes, such as those induced by light in electrocyclic reactions, is a concept explored in photopharmacology. This field aims to develop drugs that can be activated or deactivated with light, offering spatial and temporal control over their activity. The diagram below illustrates the general principle of a thermal 6π electrocyclic reaction, a fundamental transformation for a 1,3,5-triene system.

Caption: Thermal 6π electrocyclic ring-closing of a substituted this compound derivative.